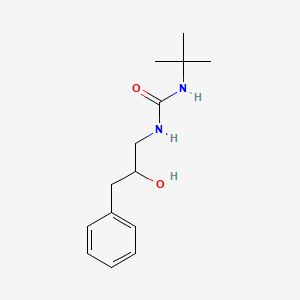

1-(Tert-butyl)-3-(2-hydroxy-3-phenylpropyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(Tert-butyl)-3-(2-hydroxy-3-phenylpropyl)urea" is a urea derivative that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insights into the behavior of urea derivatives in various contexts. For instance, the influence of urea on tert-butyl alcohol (TBA) aggregation in aqueous solutions is studied using molecular dynamics simulations, which could be relevant to understanding the behavior of similar tert-butyl-containing urea compounds in solution .

Synthesis Analysis

The synthesis of urea derivatives can involve various strategies, including the use of urea as a leaving group. For example, the synthesis of 3-(tert-butyl)perhydro-1,5,3-dithiazepine from 5-(tert-butyl)perhydro-1,3,5-triazin-2-one with urea acting as the leaving group is reported with a yield of 45% . This suggests that similar methodologies could potentially be applied to synthesize the compound , although the specific details would depend on the desired substitution pattern and functional groups present.

Molecular Structure Analysis

The molecular structure of urea derivatives can significantly influence their physical and chemical properties. For instance, the presence of tert-butyl groups can affect the steric hindrance and electronic properties of the molecule. In the context of the provided papers, the synthesis of 1,3-disubstituted ureas and phenyl N-substituted carbamates is discussed, which includes compounds with tert-butyl groups and hydroxypropyl side chains . These structural features are relevant to the compound of interest and can inform the analysis of its molecular structure.

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions, depending on their functional groups and substitution patterns. The papers provided do not directly discuss the chemical reactions of "this compound," but they do mention the synthesis of related compounds and their reactivity. For example, the synthesis of urea derivatives as p38 MAPK inhibitors involves a Claisen thermal rearrangement as a key step . This indicates that urea derivatives can be synthesized through complex reaction pathways and may exhibit diverse reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are influenced by their molecular structure. The presence of tert-butyl groups and hydroxypropyl side chains can affect properties such as solubility, hydrogen bonding, and aggregation behavior in solution. The study of the effect of urea on TBA aggregation in aqueous solutions provides insights into how urea can interact with hydrophobic moieties and influence hydrophobic interactions . Additionally, the identification of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid as a urinary biomarker suggests that tert-butyl-containing compounds can be metabolized and detected in biological systems .

Scientific Research Applications

Free Radical Scavenging and Cardiovascular Protection

Research on compounds structurally similar to 1-(Tert-butyl)-3-(2-hydroxy-3-phenylpropyl)urea has demonstrated significant free radical scavenging properties. Studies have explored the effects of these compounds on myocardial infarction sizes in animal models. For instance, T-0970, a compound with a related structure, has been shown to effectively reduce myocardial infarct size in rabbits by scavenging free radicals, highlighting its potential in protecting against cardiovascular diseases (Hashimoto et al., 2001).

Environmental Degradation and Photodegradation

Another area of interest is the environmental behavior of related urea compounds, such as diafenthiuron, which undergoes photodegradation under sunlight. This process leads to the formation of products like 1-tert-butyl-3-(2,6-di-isopropyl-4-phenoxyphenyl)-carbodiimide and 1-tert-butyl-3-(2,6-di-isopropyl-4-phenoxy-phenyl)urea. Such studies provide valuable insights into the environmental fate and degradation pathways of these chemicals, which is crucial for assessing their ecological impact (Keum et al., 2002).

Cancer Research and Therapeutic Potential

In cancer research, certain urea derivatives have been identified as potent activators of the eIF2α kinase heme regulated inhibitor, demonstrating significant potential in inhibiting cancer cell proliferation. This line of research opens new avenues for the development of targeted anti-cancer therapies, underscoring the versatility of urea compounds in medicinal chemistry (Denoyelle et al., 2012).

Molecular Recognition and Complexation

Urea derivatives have also been explored for their ability to form complexes with other molecules through hydrogen bonding. This property is particularly interesting for the design of molecular receptors and sensors. For example, ureidocalix[5]arenes, which contain urea functionalities, have been shown to efficiently bind omega-amino acids and biogenic amines, highlighting their potential applications in molecular recognition and sensing technologies (Ballistreri et al., 2003).

properties

IUPAC Name |

1-tert-butyl-3-(2-hydroxy-3-phenylpropyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-14(2,3)16-13(18)15-10-12(17)9-11-7-5-4-6-8-11/h4-8,12,17H,9-10H2,1-3H3,(H2,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXUCIXNSXWTPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NCC(CC1=CC=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[cyano(2-methoxyphenyl)methyl]-2-(phenylsulfanyl)acetamide](/img/structure/B2506998.png)

![N-(1-cyanocyclopentyl)-2-({5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}amino)acetamide](/img/structure/B2506999.png)

![2-Chloro-N-propyl-N-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)methyl]propanamide](/img/structure/B2507006.png)

![4-chloro-N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2507016.png)